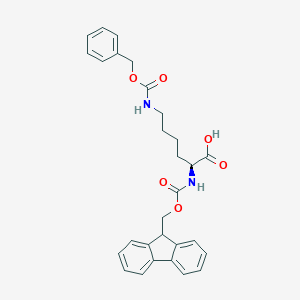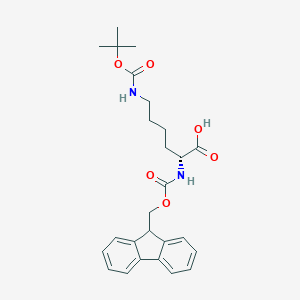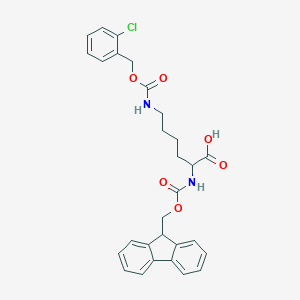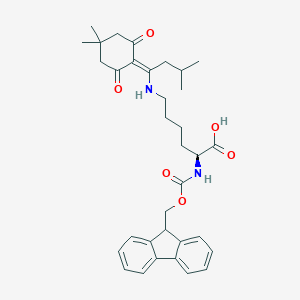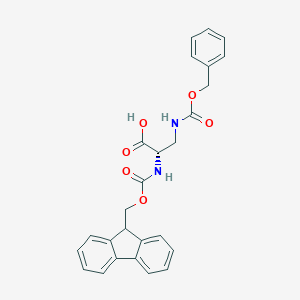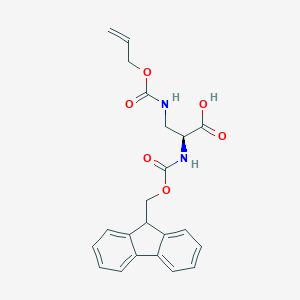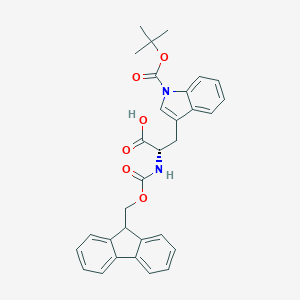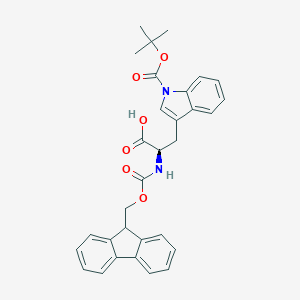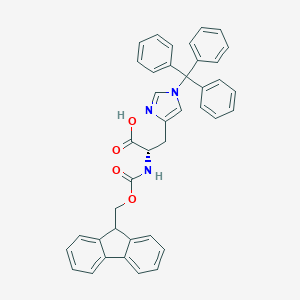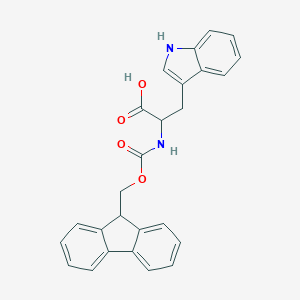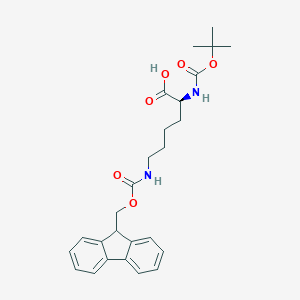
Boc-Lys(Fmoc)-OH
Descripción general
Descripción
“Boc-Lys(Fmoc)-OH” is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis . It is also known as Nα-Fmoc-Nε-Boc-L-lysine . The molecular formula is C26H32N2O6 .
Synthesis Analysis
“Boc-Lys(Fmoc)-OH” is used in the solid-phase synthesis of various compounds. For example, it has been used in the synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . It has also been used in the Fmoc-based peptide synthesis of bis-naphthalene diimide, a threading intercalator .Molecular Structure Analysis
The molecular weight of “Boc-Lys(Fmoc)-OH” is 468.54 g/mol . The InChI key is UMRUUWFGLGNQLI-QFIPXVFZSA-N .Chemical Reactions Analysis
“Boc-Lys(Fmoc)-OH” is the standard reagent for coupling lysine into peptide sequences .Physical And Chemical Properties Analysis
“Boc-Lys(Fmoc)-OH” is a solid substance . Its optical activity is [α]20/D −12±1°, c = 1% in DMF .Aplicaciones Científicas De Investigación
Polypeptide Synthesis
Zhao Yi-nan and Melanie Key (2013) discussed the synthesis of Fmoc-L-Lys(Boc)-OH for preparing polypeptides, highlighting its role in simplifying and improving the synthesis process, crucial for disease prevention and treatment methods【Zhao Yi-nan & Key, 2013】.
99mTc Radiolabeling
M. Surfraz et al. (2007) synthesized Fmoc-lys(HYNIC-Boc)-OH efficiently without HPLC purification for solid-phase synthesis of 99mTc-labeled peptides, crucial in medical imaging【Surfraz et al., 2007】.
Organogelators
Zong Qianying et al. (2016) found that Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s, synthesized via reactions with Fmoc-OSu and di-tert-butyl dicarbonate, served as organogelators capable of forming stable thermo-reversible organogels in various solvents【Zong Qianying et al., 2016】.
Peptide Synthesis Analysis
B. Larsen et al. (1993) used Fmoc as the N-α-protecting group in peptide synthesis, following the process by near-infrared Fourier-transform Raman spectroscopy, offering insights into peptide synthesis mechanisms【Larsen et al., 1993】.
Solid Phase Synthesis of DTPA-containing Peptides
J. Davies and Loai Al-Jamri (2002) synthesized Boc-Lys(Bn4-DTPA)-OH and Fmoc-Lys(Bu4(t)-DTPA)-OH, important building blocks for solid phase synthesis of peptides containing diethylene triamine pentaacetic acid (DTPA), a key chelating agent for complexing metal ions to peptides【Davies & Al-Jamri, 2002】.
Controlled Aggregation Properties
Nidhi Gour et al. (2021) studied the self-assembled structures formed by Fmoc protected charge single amino acids like Fmoc-Lys(Boc)-OH under different conditions, indicating potential applications in material chemistry, bioscience, and biomedical fields【Gour et al., 2021】.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVQYFWINBXJU-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450686 | |
| Record name | Boc-Lys(Fmoc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys(Fmoc)-OH | |
CAS RN |
84624-27-1 | |
| Record name | Boc-Lys(Fmoc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



